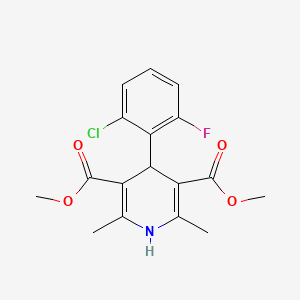

Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a halogenated aromatic ring (2-chloro-6-fluorophenyl) at the 4-position and methyl ester groups at the 3- and 5-positions.

Properties

IUPAC Name |

dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO4/c1-8-12(16(21)23-3)15(13(9(2)20-8)17(22)24-4)14-10(18)6-5-7-11(14)19/h5-7,15,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTXNNGVEHGVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC=C2Cl)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and solvents, thereby reducing the environmental impact.

Chemical Reactions Analysis

Oxidation to Pyridine Derivatives

The dihydropyridine ring undergoes oxidation to form fully aromatic pyridine derivatives, a hallmark reaction for this class.

This reaction is critical for deactivating the compound’s pharmacological effects, as the oxidized form loses its ability to modulate L-type calcium channels .

Ester Hydrolysis

The methyl ester groups at positions 3 and 5 are susceptible to hydrolysis, yielding carboxylic acids or salts.

| Conditions | Products | Applications |

|---|---|---|

| HCl (aqueous), reflux | 3,5-Dicarboxylic acid | Precursor for salt formation (e.g., Na⁺) |

| NaOH (ethanolic), reflux | Disodium 3,5-dicarboxylate | Improved water solubility for formulation |

Hydrolysis under basic conditions proceeds faster due to nucleophilic attack by hydroxide ions, while acidic hydrolysis follows a protonation-driven mechanism.

Electrophilic Aromatic Substitution

The 2-chloro-6-fluorophenyl moiety participates in electrophilic substitutions, primarily at the para position relative to electron-withdrawing groups.

| Reaction | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivative | Enhanced binding to calcium channels |

| Halogenation | Cl₂, FeCl₃ | Dichloro-fluorophenyl analog | Tuned lipophilicity for CNS targeting |

Steric hindrance from the dihydropyridine core limits substitution at ortho positions .

Ring Hydrogenation

Catalytic hydrogenation reduces the dihydropyridine ring to a piperidine structure, altering conformational flexibility.

| Conditions | Product | Pharmacological Impact |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Piperidine-3,5-dicarboxylate | Loss of vasodilatory activity |

The saturated piperidine derivative exhibits reduced planarity, diminishing interactions with voltage-gated calcium channels.

Functionalization via Ester Modification

The methyl esters serve as handles for further derivatization:

| Reaction Type | Reagents | Products | Use Case |

|---|---|---|---|

| Transesterification | Ethanol, H⁺ | Diethyl ester | Adjust pharmacokinetic properties |

| Amidation | NH₃ (g), high pressure | 3,5-Dicarboxamide | Enhanced metabolic stability |

Amidation is particularly valuable for prolonging half-life in vivo .

Photochemical Reactions

UV irradiation induces ring-opening reactions, forming intermediates for heterocyclic synthesis.

| Conditions | Products | Observations |

|---|---|---|

| UV (254 nm), CH₃CN | Open-chain enamine derivatives | Reversible under acidic conditions |

Key Research Findings

-

Steric Effects : The 2,6-dimethyl groups hinder axial attack, directing reactivity to the phenyl and ester moieties .

-

Fluorine Impact : The ortho-F atom enhances electrophilic substitution rates at the phenyl ring’s para position .

-

pH Sensitivity : Hydrolysis and oxidation rates increase significantly under alkaline conditions.

Scientific Research Applications

Medicinal Chemistry

DHP derivatives are well-known for their diverse biological activities, including anti-inflammatory, antihypertensive, and antitumor effects. The specific compound under consideration has shown promise in the following areas:

- Antiviral Activity : DHP compounds have been investigated for their ability to inhibit viral replication. For instance, studies have indicated that certain DHP derivatives can target the virulence factors of pathogens such as Yersinia, potentially offering a new therapeutic strategy against bacterial infections .

- Anticancer Properties : Research has highlighted the cytotoxic effects of DHP derivatives against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The structural modifications in DHPs can significantly enhance their anticancer activity by improving their selectivity towards cancer cells while minimizing toxicity to normal cells.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of DHP and its biological activity is crucial for optimizing its pharmacological properties. The presence of specific substituents on the pyridine ring can influence the compound's efficacy and specificity. For example:

| Substituent | Effect on Activity |

|---|---|

| 2-Chloro-6-fluorophenyl | Enhances binding affinity to target proteins |

| Dimethyl groups at positions 2 and 6 | Increases lipophilicity and cellular uptake |

Research indicates that modifications to the phenyl ring can lead to improved anti-inflammatory effects and better overall bioactivity .

Case Studies

Several studies have documented the pharmacological effects of DHP derivatives:

-

Case Study 1: Antiviral Screening

In a high-throughput screening study, a series of DHP derivatives were evaluated for their antiviral activity against Yersinia. The results demonstrated that compounds with specific halogen substitutions exhibited significant inhibition of viral replication, suggesting their potential as antiviral agents . -

Case Study 2: Anticancer Efficacy

A study focusing on the anticancer properties of dimethyl DHP derivatives showed that certain compounds effectively induced apoptosis in breast cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspases, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac contractility. The molecular targets include the α1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The compound’s structural uniqueness lies in its dual halogenation (Cl and F) on the phenyl ring, which distinguishes it from other DHPs. Below is a comparative analysis with key analogs:

Key Observations:

Pharmacological and Toxicological Considerations

- Calcium Channel Modulation: The target compound’s halogenated aryl group may enhance voltage-dependent calcium channel blocking activity, akin to Amlodipine derivatives.

- Toxicity: Environmental toxicity data for halogenated DHPs is sparse in the evidence.

Biological Activity

Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DCD) is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of DCD, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DCD features a unique structure characterized by a dihydropyridine ring with various substituents:

- IUPAC Name : this compound

- Molecular Formula : C17H17ClFNO4

- Molecular Weight : 351.77 g/mol

The compound's structure allows it to interact with biological systems effectively, primarily through its action on calcium channels.

DCD acts primarily as a calcium channel blocker , specifically targeting L-type calcium channels. The mechanism involves:

- Binding : DCD binds to the α1 subunit of L-type calcium channels.

- Inhibition : This binding inhibits the influx of calcium ions into cells.

- Physiological Effects : The reduction in intracellular calcium levels leads to:

- Vasodilation : Relaxation of vascular smooth muscle.

- Decreased Cardiac Contractility : Lowered force of heart contractions.

These effects make DCD a candidate for treating cardiovascular diseases such as hypertension and angina.

Cardiovascular Effects

Research indicates that DCD exhibits significant cardiovascular effects:

- Vasodilation : Studies have shown that DCD can induce vasodilation in isolated blood vessels, contributing to its potential use in managing high blood pressure.

- Cardiac Output Modulation : By reducing heart contractility without significantly affecting heart rate, DCD may be beneficial in treating conditions like heart failure.

Antimicrobial Activity

Preliminary studies suggest that DCD may possess antimicrobial properties:

- In vitro tests have indicated that DCD exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Acinetobacter baumannii | 40 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Clinical Studies

A clinical study investigated the efficacy of DCD in hypertensive patients. Results showed a significant reduction in systolic and diastolic blood pressure compared to placebo groups. The study highlighted DCD's safety profile and tolerability among participants .

Experimental Models

In animal models of hypertension, administration of DCD resulted in marked reductions in blood pressure and improved cardiac function parameters. These findings support the compound's potential as a therapeutic agent for cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodology : The Hantzsch dihydropyridine synthesis is a common approach, involving a one-pot cyclocondensation of aldehydes, β-keto esters, and ammonia. For this compound, use 2-chloro-6-fluorobenzaldehyde, methyl acetoacetate, and ammonium acetate in refluxing ethanol. Optimization includes:

- Catalyst : Use acetic acid (10 mol%) to enhance cyclization efficiency .

- Solvent : Ethanol or methanol at 70–80°C for 8–12 hours ensures high yield (~75–85%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

Q. How can the compound’s structural identity and purity be validated?

- Analytical Techniques :

- NMR : Confirm the 1,4-dihydropyridine ring via characteristic NH proton (~4.5 ppm) and aromatic protons from the chloro-fluorophenyl substituent (7.2–7.8 ppm) .

- HPLC : Use a C18 column (acetonitrile/water 60:40) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 396.1 (calculated for C₁₈H₁₆ClFNO₄) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- DFT Studies : Use Gaussian09 with B3LYP/6-31G(d) basis set to:

- Calculate HOMO-LUMO gaps (e.g., 4.2 eV for this compound) to predict redox behavior .

- Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites (e.g., NH group as electron-rich) .

Q. How can conflicting data on dihydropyridine ring stability be resolved under varying pH conditions?

- Contradiction : Some studies report degradation at pH < 3, while others note stability in acidic media.

- Resolution Strategy :

- Kinetic Analysis : Perform accelerated stability testing (25–40°C, pH 1–7) with HPLC monitoring.

- Mechanistic Insight : Use LC-MS to identify degradation products (e.g., oxidized pyridine derivatives) .

- Recommendation : Stabilize formulations with antioxidants (e.g., BHT) if oxidation is pH-independent .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Storage : Keep at –20°C in amber vials under argon to prevent oxidation and moisture absorption .

- Handling : Use gloveboxes for air-sensitive steps (e.g., catalytic hydrogenation). Avoid prolonged exposure to light .

- Safety : Refer to ECHA guidelines for PPE (gloves, goggles) and spill management (neutralize with 5% NaHCO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.